Ethanone, 1-[2-(2-ethoxyethoxy)-3,6-dihydroxyphenyl]-
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Overview
Description
Ethanone, 1-[2-(2-ethoxyethoxy)-3,6-dihydroxyphenyl]- is an organic compound with the molecular formula C12H16O6. This compound is known for its unique structure, which includes both ethoxyethoxy and dihydroxyphenyl groups. It is a colorless liquid that is often used in various chemical and industrial applications due to its solvent properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-(2-ethoxyethoxy)-3,6-dihydroxyphenyl]- typically involves the ethoxylation of ethanol. This process includes the reaction of ethanol with ethylene oxide to form 2-(2-ethoxyethoxy)ethanol, which is then further reacted with appropriate phenolic compounds to introduce the dihydroxyphenyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale ethoxylation processes, where ethanol is reacted with ethylene oxide under controlled conditions. The reaction is typically catalyzed by acidic or basic catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[2-(2-ethoxyethoxy)-3,6-dihydroxyphenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces a variety of substituted phenyl ethanones.
Scientific Research Applications
Ethanone, 1-[2-(2-ethoxyethoxy)-3,6-dihydroxyphenyl]- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of dyes, paints, and coatings due to its solvent properties.
Mechanism of Action
The mechanism of action of Ethanone, 1-[2-(2-ethoxyethoxy)-3,6-dihydroxyphenyl]- involves its interaction with various molecular targets. The dihydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The ethoxyethoxy group enhances its solubility and facilitates its use in various applications .
Comparison with Similar Compounds
Similar Compounds
2-(2-Ethoxyethoxy)ethanol: A similar compound with the molecular formula C6H14O3, known for its solvent properties.
Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-: Another related compound with a longer ethoxy chain, used in similar applications.
Uniqueness
Ethanone, 1-[2-(2-ethoxyethoxy)-3,6-dihydroxyphenyl]- is unique due to the presence of both ethoxyethoxy and dihydroxyphenyl groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring both solubility and reactivity .
Properties
CAS No. |
647842-85-1 |
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Molecular Formula |
C12H16O5 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
1-[2-(2-ethoxyethoxy)-3,6-dihydroxyphenyl]ethanone |
InChI |
InChI=1S/C12H16O5/c1-3-16-6-7-17-12-10(15)5-4-9(14)11(12)8(2)13/h4-5,14-15H,3,6-7H2,1-2H3 |
InChI Key |
DYDBRNAAPOIHJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=C(C=CC(=C1C(=O)C)O)O |
Origin of Product |
United States |
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